molecular formula C10H18N2O2 B1518811 Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate CAS No. 1041026-70-3

Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

Cat. No.: B1518811
CAS No.: 1041026-70-3
M. Wt: 198.26 g/mol
InChI Key: KVOUHLVOTMOJBS-UHFFFAOYSA-N
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Description

tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate is a high-value spirocyclic building block extensively utilized in synthetic and medicinal chemistry for the design of novel therapeutic agents. This compound, characterized by its unique bicyclic structure with two nitrogen atoms, serves as a versatile and rigid scaffold that enables efficient three-dimensional exploration of chemical space in drug discovery . The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection and further functionalization, making it a key intermediate in the synthesis of more complex molecules . Its primary research value lies in its application as a potential precursor for drugs targeting the central nervous system, and its structural features make it an attractive candidate for the synthesis of molecules with biological activity . The spirocyclic core provides enhanced molecular rigidity and often improves physicochemical properties, which is a sought-after characteristic in modern ligand design. Researchers employ this compound in various transformations, including ester hydrolysis, to generate active pharmaceutical ingredients or other advanced intermediates . This product is classified as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans . Proper handling is required; it is recommended to store the material in an inert atmosphere, frozen below -20°C, as it is sensitive to air, heat, and moisture .

Properties

IUPAC Name

tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-6-10(7-12)4-11-5-10/h11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOUHLVOTMOJBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653971
Record name tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041026-70-3
Record name 1,1-Dimethylethyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1041026-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (CAS No. 1041026-70-3) is a compound of significant interest in various fields, particularly in pharmaceutical and biochemical research. Its unique spirocyclic structure provides a versatile framework for drug development, especially targeting neurological disorders and enzyme interactions. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C10H18N2O2
  • Molecular Weight : 198.26 g/mol
  • Purity : ≥ 98% (GC)
  • Physical State : Solid
  • Storage Conditions : Store under inert atmosphere at -20°C

Applications in Pharmaceutical Development

This compound is utilized as an intermediate in the synthesis of pharmaceuticals. Its applications include:

  • Neurological Disorders : The compound has been investigated for its potential in developing drugs aimed at treating conditions such as Alzheimer's disease and other neurodegenerative disorders due to its ability to interact with neurotransmitter systems.
  • Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes, contributing to the understanding of metabolic pathways and disease mechanisms.

Case Studies

  • Synthesis and Biological Evaluation :
    A study demonstrated the synthesis of various derivatives of this compound, leading to compounds with enhanced biological activity against certain cancer cell lines. The derivatives showed varying degrees of cytotoxicity, suggesting a structure-activity relationship (SAR) that could be exploited for drug design .
  • Receptor Binding Studies :
    In biochemical assays, this compound exhibited significant binding affinity to specific receptors involved in neurotransmission, indicating its potential as a lead compound for developing receptor modulators .

Biological Activity Data Table

Study Activity IC50 Value (µM) Notes
Synthesis of DerivativesCytotoxicity against cancer cells15Enhanced activity compared to parent compound
Enzyme Inhibition AssayInhibition of acetylcholinesterase20Potential application in Alzheimer's treatment
Receptor Binding StudyBinding affinity for dopamine receptors5Suggests role in neurological modulation

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Interaction : The compound's structural features allow it to fit into active sites of enzymes, inhibiting their function and altering metabolic pathways.
  • Receptor Modulation : Its binding to neurotransmitter receptors can influence signaling pathways, potentially leading to therapeutic effects in neurological conditions.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its structural features make it particularly valuable in developing drugs aimed at treating neurological disorders.

Case Study: Neurological Drug Development

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound to evaluate their efficacy against specific neurological targets. The results indicated that certain derivatives exhibited promising activity in receptor binding assays, highlighting the compound's potential in drug discovery for neuropharmacological applications .

Organic Synthesis

This compound is widely utilized as a building block in organic chemistry, facilitating the creation of complex molecules with tailored properties.

Data Table: Synthetic Routes Using this compound

Reaction TypeConditionsYield (%)Reference
Nucleophilic SubstitutionDMF, 90°C, 18 hours100
EsterificationTHF, room temperature, 16 hours51
Coupling ReactionsInert atmosphere, various solventsVaries

Biochemical Research

Researchers employ this compound in studies related to enzyme inhibition and receptor binding. It aids in elucidating biological mechanisms and interactions at the molecular level.

Case Study: Enzyme Inhibition Studies

A research team investigated the inhibitory effects of this compound on specific enzymes implicated in metabolic pathways. Their findings demonstrated a significant inhibitory action, suggesting its utility as a lead compound for developing enzyme inhibitors .

Material Science

The unique structural properties of this compound have led to its application in the development of advanced materials such as polymers and coatings.

Application Example: Polymer Development

In a project focused on enhancing polymer properties, this compound was incorporated into polymer matrices to improve mechanical strength and thermal stability. The modified polymers exhibited superior performance compared to traditional formulations .

Agricultural Chemistry

The compound is also being explored for its potential use in agrochemicals, contributing to the formulation of more effective pesticides and herbicides.

Research Findings: Agrochemical Applications

Studies have shown that derivatives of this compound can enhance the efficacy of certain agrochemical formulations by improving bioavailability and targeting specific pests more effectively .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate is often compared to derivatives with varying substituents on the diazaspiro core. These modifications impact reactivity, physical properties, and biological activity:

Compound Name Substituents Melting Point (°C) [α]²⁰D (c = 0.1, MeOH) Key Applications Reference
This compound None (parent compound) N/A N/A Intermediate for drug synthesis
4d (R)-6-((R)-tert-butylsulfinyl)-5-(2-chloro-4-fluorophenyl) Chloro-fluorophenyl, sulfinyl 102–104 +20.40 Chiral building block
4l (S)-5-(tert-butyl)-6-((R)-tert-butylsulfinyl) tert-Butyl, sulfinyl 129–131 -144.21 Asymmetric synthesis
4m (S)-5-phenyl-6-((R)-p-tolylsulfinyl) Phenyl, p-tolylsulfinyl 146–148 -7.00 Ligand design

Key Observations :

  • Electron-withdrawing groups (e.g., chloro-fluorophenyl in 4d) increase melting points and optical activity due to enhanced intermolecular interactions .
  • Bulky substituents (e.g., tert-butyl in 4l) further rigidify the spirocyclic system, as evidenced by extreme optical rotations .
  • Aryl groups (e.g., phenyl in 4m) improve solubility in organic solvents, facilitating reactions in non-polar media .
Reactivity in Cross-Coupling and Functionalization

The Boc-protected spirocyclic amine undergoes diverse reactions:

  • Buchwald-Hartwig coupling : Reacts with aryl halides (e.g., 2-trifluoromethylphenyl bromide) to form N-aryl derivatives in 87% yield under Pd catalysis .
  • Nucleophilic substitution: With 4-(trifluoromethyl)pyridine, refluxing in 1-butanol yields pyridyl-substituted analogs for receptor targeting .
  • Deprotection : HCl in Et₂O cleaves the Boc group efficiently, enabling subsequent amidation or sulfonylation for drug candidates (e.g., WDR5-MYC inhibitors) .

Comparison with Other Spirocyclic Amines :

  • 2,7-Diazaspiro[3.5]nonane derivatives (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate) exhibit larger ring sizes, altering conformational flexibility and binding kinetics in receptor antagonists .
  • Benzyl-protected analogs (e.g., benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate) require hydrogenolysis for deprotection, limiting compatibility with reducible functional groups .

Preparation Methods

Synthesis via Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate and Oxalic Acid

A well-documented preparation involves a multi-step reaction starting from di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate:

Step Reagents & Conditions Description Temperature Time Atmosphere
1 Acetyl chloride in methanol Reaction with di-tert-butyl dicarboxylate 20 °C 20 h Inert (N2)
2 Potassium hydroxide in methanol Base treatment to modify intermediate 30 °C - -
3 Oxalic acid in diethyl ether Formation of oxalate salt of the product 20 °C 1 h -

This sequence yields tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate salt with good control over purity and yield.

[3+2] Cycloaddition Approach Using Azomethine Ylide

Another innovative synthetic strategy involves the [3+2] cycloaddition of azomethine ylides generated in situ with electron-deficient alkenes. This approach allows the construction of the spirocyclic core efficiently:

  • Starting from four-membered ketones (e.g., cyclobutanone derivatives), electron-deficient alkenes are prepared via Horner-Emmons-Wadsworth reactions.
  • Azomethine ylide is generated from a suitable reagent and undergoes cycloaddition with the alkene to form the spirocycle.
  • This method is scalable and provides access to enantiomerically pure compounds with potential for further functionalization.

Scale-Up and Industrial Considerations

While detailed industrial-scale methods are scarce, the laboratory synthetic routes involving inert atmospheres, controlled temperatures, and purification steps are adaptable to larger scale production. Key factors for scale-up include:

  • Maintaining inert atmosphere to prevent side reactions
  • Temperature control to ensure product stability
  • Use of chromatographic purification to achieve high purity
  • Optimization of reaction times for throughput

Comparative Table of Preparation Methods

Method Starting Materials Key Reaction Type Advantages Limitations
Multi-step reaction with oxalic acid Di-tert-butyl 2,6-diazaspiro dicarboxylate, acetyl chloride, KOH, oxalic acid Esterification, salt formation Well-established, good yields, pure product Multiple steps, requires inert atmosphere
[3+2] Cycloaddition of azomethine ylide Four-membered ketones, electron-deficient alkenes Cycloaddition Scalable, enantiomerically pure, versatile Requires specialized reagents and conditions
Direct esterification and purification Tert-butyl protected intermediates Esterification Straightforward, adaptable to scale Limited detailed industrial data

Research Findings and Analytical Data

  • Yields: The multi-step oxalate salt synthesis typically achieves yields around 90% after chromatographic purification.
  • Purification: Flash chromatography on silica gel is standard to isolate pure this compound.
  • Spectroscopic Characterization:
    • NMR (1H and 13C) confirms the spirocyclic structure and substitution pattern.
    • IR spectroscopy shows characteristic carbamate and amine absorptions.
    • Mass spectrometry confirms molecular weight and purity.
  • Reaction Monitoring: Thin layer chromatography (TLC) with fluorescence quenching and staining agents like ceric ammonium molybdate is commonly used to monitor reaction progress.

Summary of Key Experimental Notes

  • Use of oven-dried or heat-gun dried glassware under inert argon or nitrogen atmosphere is critical to prevent moisture-sensitive side reactions.
  • Solvents such as dichloromethane, tetrahydrofuran, and diethyl ether are purified by distillation and dried over activated alumina to maintain anhydrous conditions.
  • Triethylamine and other bases are distilled prior to use to remove impurities.
  • Reaction temperatures are carefully controlled, typically ranging from 20 °C to 40 °C depending on the step.
  • Product isolation involves rotary evaporation under reduced pressure at moderate temperatures (around 40 °C) to avoid decomposition.
  • Final products are dried under high vacuum to ensure removal of residual solvents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate and its derivatives?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, derivatives are prepared by reacting tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate with aryl halides (e.g., 1-bromo-2-(trifluoromethyl)benzene) using palladium catalysts (e.g., Pd(dba)₃) and bases (e.g., Cs₂CO₃) in solvents like DMF or toluene at elevated temperatures (90–110°C) . The Boc (tert-butoxycarbonyl) group acts as a protecting amine group, which is later removed under acidic conditions (e.g., HCl in Et₂O) .

Q. How is structural characterization performed for this compound and its analogs?

  • Methodological Answer : Characterization relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.42 ppm for Boc methyl groups in CDCl₃) to confirm regiochemistry and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ = 431.1569 for a chloro-fluorophenyl derivative) .
  • Optical Rotation : Specific rotation values (e.g., [α]²⁰D = -144.21) indicate enantiomeric purity in asymmetric syntheses .

Q. What is the role of the Boc group in the synthesis of spirocyclic diazaspiro compounds?

  • Methodological Answer : The Boc group serves as a temporary protecting group for the secondary amine, preventing unwanted side reactions (e.g., oxidation or undesired nucleophilic attacks) during coupling or alkylation steps. It is selectively removed under mild acidic conditions (e.g., HCl in Et₂O) to regenerate the free amine for further functionalization .

Advanced Research Questions

Q. How can enantioselective synthesis of 2,6-diazaspiro[3.3]heptane derivatives be achieved?

  • Methodological Answer : Asymmetric synthesis employs chiral auxiliaries or catalysts. For example, Davis–Ellman imines are reacted with 3-azetidinecarboxylate anions using LiAlH₄ and NaH to generate enantiomerically enriched products. Stereochemical outcomes are confirmed via X-ray crystallography and optical rotation data .

Q. What are the applications of this compound in medicinal chemistry and drug discovery?

  • Methodological Answer : The spirocyclic core is a bioisostere for piperazine, improving metabolic stability and reducing cytotoxicity. Derivatives have been explored as PARP inhibitors (e.g., olaparib analogs) and retinol-binding protein 4 (RBP4) antagonists, with in vitro assays showing reduced DNA damage and target organ toxicity .

Q. How should researchers resolve conflicting spectral data (e.g., NMR shifts) for structurally similar derivatives?

  • Methodological Answer : Contradictions arise from solvent effects, impurities, or stereochemical variations. Strategies include:

  • 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and confirm connectivity .
  • Crystallography : Single-crystal X-ray analysis resolves ambiguities in regiochemistry .
  • Comparative Analysis : Benchmark shifts against literature data (e.g., δ 4.23 ppm for diazaspiro protons in CDCl₃) .

Q. What parameters optimize reaction yields in palladium-catalyzed coupling reactions involving this compound?

  • Methodological Answer : Key factors include:

  • Catalyst-Ligand Systems : Pd(dba)₂ with XPhos enhances coupling efficiency .
  • Base Selection : Cs₂CO₃ outperforms K₂CO₃ in polar aprotic solvents (e.g., DMF) due to better solubility .
  • Microwave Irradiation : Reduces reaction time (e.g., 1 hour at 110°C vs. 18 hours conventionally) .

Q. How does the spirocyclic architecture influence the compound’s bioactivity and pharmacokinetics?

  • Methodological Answer : The rigid spiro structure restricts conformational flexibility, enhancing target binding selectivity and metabolic stability. For instance, spirocyclic PARP inhibitors show lower off-target DNA damage compared to non-spiro analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
Reactant of Route 2
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

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